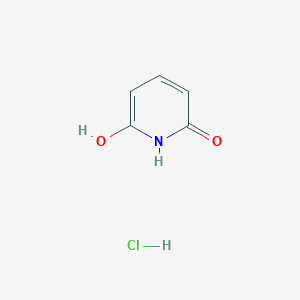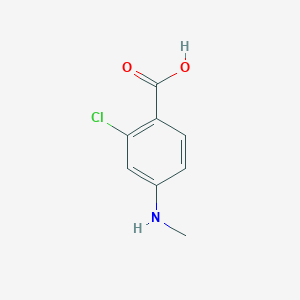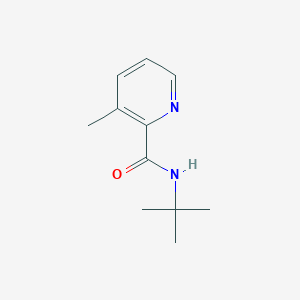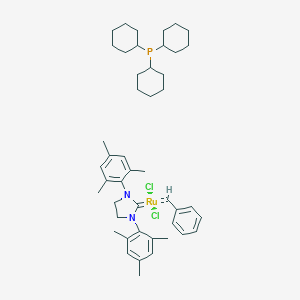![molecular formula C36H66O10 B123297 Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate CAS No. 149607-81-8](/img/structure/B123297.png)
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate, also known as Bis-MPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate is not fully understood, but it is believed to be related to its chemical structure. Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has two hydroxyl groups and two carboxylic acid groups, which can form hydrogen bonds with other molecules. This property allows Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate to interact with other molecules in a specific way, which can affect its biological activity.
Effets Biochimiques Et Physiologiques
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. Studies have shown that Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate can enhance the stability and efficacy of drugs, improve the mechanical properties of polymers, and promote cell growth and tissue regeneration. However, more research is needed to fully understand the biochemical and physiological effects of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate is its versatility and ease of modification. Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate can be easily modified to introduce different functional groups, which can alter its properties and applications. However, one of the limitations of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate is its high cost and complexity of synthesis, which can make it difficult to scale up for industrial applications.
Orientations Futures
There are many future directions for research on Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate. One area of interest is the development of new drug delivery systems using Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate-based polymers. Another area of interest is the use of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate in tissue engineering to create scaffolds with improved mechanical and biological properties. Additionally, research is needed to better understand the mechanism of action of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate and its potential applications in other fields such as catalysis and energy storage.
Conclusion:
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate, or Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate, is a synthetic compound that has potential applications in various fields such as drug delivery, tissue engineering, and polymer science. The synthesis of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate is a complex process that requires careful control of reaction conditions. Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has low toxicity and biocompatibility, making it a promising candidate for biomedical applications. However, more research is needed to fully understand the biochemical and physiological effects of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate and its potential applications in other fields.
Méthodes De Synthèse
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate can be synthesized through a multistep reaction process. The first step involves the reaction of glycerol with dodecanoic acid to form a monoester. The monoester is then reacted with 2-hydroxypropyl acrylate to form a diester. Finally, the diester is reacted with succinic anhydride to form Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate. The synthesis of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has been studied for its potential applications in various fields such as drug delivery, tissue engineering, and polymer science. In drug delivery, Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has been used as a building block for the synthesis of polymeric nanoparticles that can encapsulate and deliver drugs to specific targets in the body. In tissue engineering, Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has been used to synthesize biodegradable polymers that can be used as scaffolds for cell growth and tissue regeneration. In polymer science, Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has been used to synthesize high-performance polymers with unique mechanical and thermal properties.
Propriétés
Numéro CAS |
149607-81-8 |
|---|---|
Nom du produit |
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate |
Formule moléculaire |
C36H66O10 |
Poids moléculaire |
658.9 g/mol |
Nom IUPAC |
bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate |
InChI |
InChI=1S/C36H66O10/c1-3-5-7-9-11-13-15-17-19-23-33(39)43-27-31(37)29-45-35(41)25-21-22-26-36(42)46-30-32(38)28-44-34(40)24-20-18-16-14-12-10-8-6-4-2/h31-32,37-38H,3-30H2,1-2H3 |
Clé InChI |
KNXCRXVEYZHQEA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)





